Dolichol phosphate
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Overview
Description
Dolichol phosphate is a long-chain polyisoprenoid alcohol phosphate that plays a crucial role in the glycosylation of proteins. It serves as a glycosyl carrier lipid in the biosynthesis of glycoproteins, glycosylphosphatidylinositol anchors, and other glycoconjugates. This compound is essential for the proper functioning of the endoplasmic reticulum and is involved in various cellular processes, including protein folding and trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dolichol phosphate can be synthesized through the phosphorylation of dolichol, a long-chain polyisoprenoid alcohol. The phosphorylation process typically involves the use of cytidine triphosphate (CTP) as a phosphate donor. The reaction is catalyzed by dolichyl kinase, an enzyme that facilitates the transfer of the phosphate group to dolichol .
Industrial Production Methods: Industrial production of dolichyl phosphate involves the extraction of dolichol from natural sources, such as plant or animal tissues, followed by its phosphorylation. The process requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dolichol phosphate undergoes several types of chemical reactions, including:
Phosphorylation: The addition of a phosphate group to dolichol to form dolichyl phosphate.
Hydrolysis: The cleavage of the phosphate group from dolichyl phosphate to regenerate dolichol and inorganic phosphate.
Glycosylation: The transfer of sugar moieties to dolichyl phosphate, forming dolichyl-phosphate-linked oligosaccharides.
Common Reagents and Conditions:
Phosphorylation: Cytidine triphosphate (CTP), dolichol, dolichyl kinase, and appropriate buffer conditions.
Hydrolysis: Water and dolichyl-phosphate phosphohydrolase.
Glycosylation: Guanosine diphosphate-mannose (GDP-Man), dolichyl-phosphate-mannose synthase, and divalent cations.
Major Products:
Phosphorylation: this compound.
Hydrolysis: Dolichol and inorganic phosphate.
Glycosylation: Dolichyl-phosphate-linked oligosaccharides.
Scientific Research Applications
Dolichol phosphate has numerous scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of glycosylation and other biochemical processes.
Mechanism of Action
Dolichol phosphate exerts its effects by serving as a glycosyl carrier lipid in the biosynthesis of glycoproteins and other glycoconjugates. The compound facilitates the transfer of sugar moieties from nucleotide sugars to nascent proteins, a process that occurs in the endoplasmic reticulum. This transfer is catalyzed by various glycosyltransferases, which recognize dolichyl phosphate as a substrate and facilitate the formation of glycosidic bonds .
Comparison with Similar Compounds
Dolichol phosphate is unique among polyisoprenoid alcohol phosphates due to its specific role in glycosylation. Similar compounds include:
Dolichol: The unphosphorylated form of dolichyl phosphate, which serves as a precursor in its biosynthesis.
Polyprenol: A related polyisoprenoid alcohol that does not undergo phosphorylation and has different biological functions.
Ubiquinone: Another polyisoprenoid compound involved in electron transport and cellular respiration.
This compound’s uniqueness lies in its specific role as a glycosyl carrier lipid, which is not shared by other polyisoprenoid compounds .
Properties
CAS No. |
12698-55-4 |
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Molecular Formula |
C25H45O4P |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] dihydrogen phosphate |
InChI |
InChI=1S/C25H45O4P/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-29-30(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H2,26,27,28)/b22-13+,23-15+,24-17- |
InChI Key |
GYBNOAFGEKAZTA-QOLULZROSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
Isomeric SMILES |
CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
Synonyms |
dolichol monophosphate dolichyl monophosphate dolichyl phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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